3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXNSLDCAKBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-fluorobenzenesulfonyl chloride with 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide with Analogues
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-fluorine in the target compound improves binding to hydrophobic pockets in enzymes compared to methyl or unsubstituted analogues .
- Sulfonamide Positioning : Compounds with sulfonamido groups at C3 (target) show better steric compatibility with enzyme active sites than those at C4 .
- Isoxazole Stability : All analogues retain the 5-methylisoxazole moiety, which resists metabolic degradation, enhancing pharmacokinetics .
Key Insights :
Antimicrobial Activity :
Anticancer Activity :
Enzymatic Inhibition :
- Nitro-substituted analogues (e.g., ) show higher potency in COX-2 inhibition (IC₅₀: 0.8 µM) but face toxicity concerns due to nitro group metabolism.
Physicochemical Properties
Biological Activity
3-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide, also known by its chemical structure C16H14FN3O5S2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzamide backbone with a fluorine atom and a methyl-substituted oxazole ring. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the 4-fluorobenzenesulfonamide moiety enhances the compound's ability to inhibit bacterial growth. A study demonstrated that derivatives of sulfonamides showed activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the oxazole ring is believed to play a crucial role in interacting with cellular targets involved in cancer proliferation .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in folate synthesis, similar to traditional sulfa drugs. This inhibition disrupts nucleotide synthesis, ultimately affecting DNA replication and cell division .
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonamide derivatives, including the target compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for further development .
Study 2: Anticancer Activity
A study published in Cancer Research evaluated the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
